molecular formula C19H22N4O2 B5191351 N-{5-[2-(DIMETHYLAMINO)ACETYL]-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL}UREA

N-{5-[2-(DIMETHYLAMINO)ACETYL]-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL}UREA

Cat. No.: B5191351
M. Wt: 338.4 g/mol
InChI Key: FLEPBVQWQYFDIT-UHFFFAOYSA-N
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Description

N-{5-[2-(DIMETHYLAMINO)ACETYL]-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL}UREA is a complex organic compound that belongs to the class of dibenzazepine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[2-(DIMETHYLAMINO)ACETYL]-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL}UREA typically involves multiple steps, starting from the appropriate dibenzazepine precursor. The key steps include:

    Acylation: The dibenzazepine precursor is acylated with 2-(DIMETHYLAMINO)acetyl chloride in the presence of a base such as triethylamine.

    Reduction: The resulting intermediate is then reduced using a suitable reducing agent like lithium aluminum hydride.

    Urea Formation: Finally, the reduced intermediate is reacted with an isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[2-(DIMETHYLAMINO)ACETYL]-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL}UREA can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

N-{5-[2-(DIMETHYLAMINO)ACETYL]-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL}UREA has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{5-[2-(DIMETHYLAMINO)ACETYL]-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL}UREA involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dibenzazepine Derivatives: Compounds with similar core structures but different substituents.

    Tricyclic Antidepressants: Compounds like imipramine and amitriptyline, which share structural similarities.

Uniqueness

N-{5-[2-(DIMETHYLAMINO)ACETYL]-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL}UREA is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[11-[2-(dimethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-22(2)12-18(24)23-16-6-4-3-5-13(16)7-8-14-9-10-15(11-17(14)23)21-19(20)25/h3-6,9-11H,7-8,12H2,1-2H3,(H3,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEPBVQWQYFDIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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